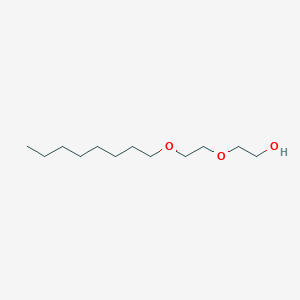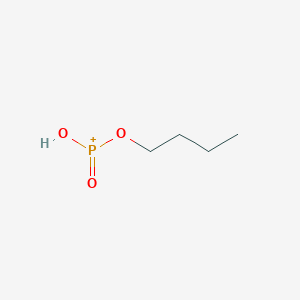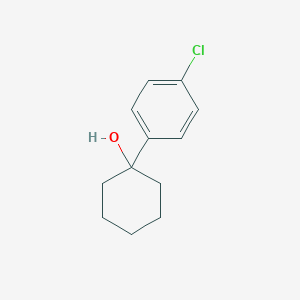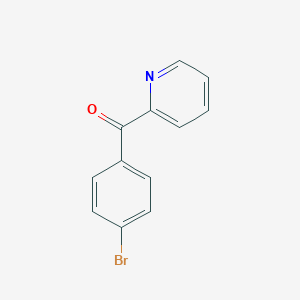
(4-溴苯基)-2-吡啶甲酮
描述
The compound (4-Bromophenyl)-2-pyridyl ketone is a brominated aromatic ketone that is of interest in various chemical syntheses and structural studies. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and reactivity of (4-Bromophenyl)-2-pyridyl ketone.
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed reactions, as described in the synthesis of 3-pyridyl methyl ketones . This method, which includes olefination of bromopyridines, could potentially be adapted for the synthesis of (4-Bromophenyl)-2-pyridyl ketone by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of various prenylated derivatives of phenyl benzyl ketone provides a precedent for the manipulation of phenyl ketones, which could be relevant when considering synthetic routes for (4-Bromophenyl)-2-pyridyl ketone.
Molecular Structure Analysis
The molecular structure of compounds similar to (4-Bromophenyl)-2-pyridyl ketone has been elucidated using techniques such as IR, NMR, and X-ray crystallography . For instance, the crystal structure of a related compound, 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, was determined, revealing details about ring conformations and non-classical hydrogen bonding . These techniques could be applied to (4-Bromophenyl)-2-pyridyl ketone to gain a detailed understanding of its molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of phenyl ketones and pyridyl-containing compounds can be inferred from the literature. For example, the prenylation of phenyl benzyl ketone and subsequent oxidative cyclization to yield pyrano derivatives suggests that (4-Bromophenyl)-2-pyridyl ketone could undergo similar transformations, potentially leading to the formation of heterocyclic structures. The presence of the bromine substituent may also influence the reactivity, enabling further functionalization through cross-coupling reactions.
Physical and Chemical Properties Analysis
While the papers do not provide direct information on the physical and chemical properties of (4-Bromophenyl)-2-pyridyl ketone, they do offer insights into related compounds. For instance, the polymorphism observed in di-2-pyridyl ketone derivatives suggests that (4-Bromophenyl)-2-pyridyl ketone may also exhibit polymorphism, which can significantly affect its physical properties. The presence of bromine is likely to increase the molecular weight and influence the compound's density and solubility.
科学研究应用
催化应用
取代芳基-吡啶基甲酮(类似于(4-溴苯基)-2-吡啶基甲酮)的一个突出应用是在催化中。例如,钌催化的芳基-吡啶基甲酮的对映选择性氢化已显示出实现高对映体过量。此类过程对于生产用于制药的具有手性的中间体(包括组胺 H(1) 拮抗剂)至关重要。这证明了该化合物在不对称合成和药物开发中的相关性 (Tao 等人,2012)。
材料合成
芳基-吡啶基甲酮在复杂分子和材料的合成中也至关重要。在连续流中 2-吡啶基甲酮库的实用且快速构建突出了其在生成生物活性分子和天然产物中的应用。该方法允许以高效且环保的方式合成在药物发现和材料科学中具有潜在应用的化合物 (Sun 等人,2020)。
磁性材料
该化合物在高自旋分子和磁性材料的开发中得到应用。例如,在非核镍(II)笼中用 eta 1,mu 4-N3- 取代 mu 4-OH- 会增加基态自旋值,突出了其在创建具有特定性质的新型磁性材料中的潜力 (Papaefstathiou 等人,2001)。
荧光研究
(4-溴苯基)-2-吡啶基甲酮衍生物也用于荧光研究。相关化合物的合成和晶体结构分析表明,它们具有显着的荧光性质,在某些条件下可以增强。这为它们在传感器、成像剂和其他需要荧光材料的应用中开辟了途径 (Chang–you,2012)。
药物中间体
此外,芳基-吡啶基甲酮的结构修饰和反应性使得能够合成药物中间体。例如,钌催化的芳基 2-吡啶基甲酮的间位 C-H 键烷基化提供了一种通过修饰分子结构来生产功能分子的策略,突出了该化合物在有机合成和药物开发中的用途 (Li 等人,2019)。
安全和危害
属性
IUPAC Name |
(4-bromophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIMFAYIBRLNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171587 | |
| Record name | (4-Bromophenyl)-2-pyridyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)-2-pyridyl ketone | |
CAS RN |
18453-32-2 | |
| Record name | (4-Bromophenyl)-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18453-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)-2-pyridyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018453322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Bromophenyl)-2-pyridyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromophenyl)-2-pyridyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-Bromobenzoyl)pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T53SH5XEJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



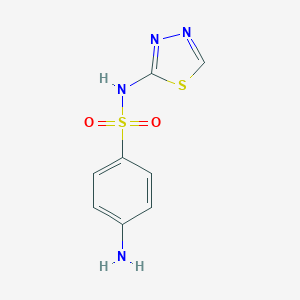

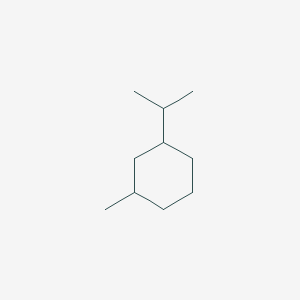
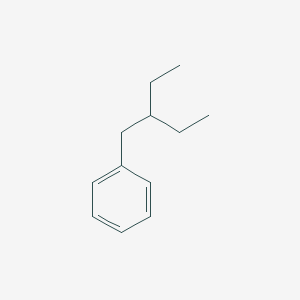

![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)

